Montelukast Bis-sulfide

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Generic impurity standards fail pharmacopoeial compliance for Montelukast sodium QC. This diastereomeric mixture (C₄₁H₄₆ClNO₅S₂, MW 732.39) is mandated as EP Impurity E/USP Related Compound D. - **Critical application:** System suitability & resolution in HPLC/UPLC for ICH Q3A compliance - **Regulatory use:** ANDA CMC sections & stability-indicating method validation - **Supply:** Pre-weighed vials with CoA; ambient global delivery

Molecular Formula C41H46ClNO5S2
Molecular Weight 732.4 g/mol
Cat. No. B12288809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMontelukast Bis-sulfide
Molecular FormulaC41H46ClNO5S2
Molecular Weight732.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1CCC(C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O
InChIInChI=1S/C41H46ClNO5S2/c1-39(2,48)33-9-4-3-6-27(33)12-15-35(49-25-40(16-17-40)23-37(44)45)29-7-5-8-30(20-29)36(50-26-41(18-19-41)24-38(46)47)22-32-14-11-28-10-13-31(42)21-34(28)43-32/h3-11,13-14,20-21,35-36,48H,12,15-19,22-26H2,1-2H3,(H,44,45)(H,46,47)
InChIKeySJNODSMYYCYZTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Montelukast Bis-sulfide Reference Standard


Montelukast Bis-sulfide, also designated as Montelukast EP Impurity E and USP Related Compound D, is a process-related impurity and potential degradation product of the leukotriene receptor antagonist Montelukast [1]. It is a diastereomeric mixture characterized by the molecular formula C₄₁H₄₆ClNO₅S₂ and a molecular weight of 732.39 g/mol . This compound is primarily employed as a reference standard in pharmaceutical analysis to ensure the quality, safety, and regulatory compliance of Montelukast sodium active pharmaceutical ingredient (API) and its finished dosage forms [2].

IdentityMontelukast EP Impurity E / USP Related Compound D
Diastereomeric ProfileR,S- and R,R-isomer mixture
Primary UsePharmacopoeial impurity reference standard

Why Montelukast Bis-sulfide Cannot Be Substituted


Generic impurity standards or structurally related analogs are inadequate substitutes for Montelukast Bis-sulfide due to its specific stereochemical and regulatory identity. As a designated Michael adduct, it possesses a unique diastereomeric profile (R,S- and R,R-isomers) that differs from other Montelukast impurities such as the sulfoxide or cis-isomer [1]. Regulatory frameworks, including the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), mandate the specific identification, quantification, and control of this impurity (Impurity E/Related Compound D) in Montelukast sodium drug substances and products . Substitution with a non-specific or incorrectly characterized impurity standard would compromise analytical method validation, lead to inaccurate impurity profiling, and risk non-compliance with ICH Q3A guidelines, which set strict qualification thresholds for specified impurities [2].

Montelukast Bis-sulfide
Generic Impurity Standard
Stereochemical Profile
Specific R,S- and R,R-diastereomers
Unknown or undefined isomer ratio
Regulatory Designation
EP Impurity E, USP Related Compound D
Not linked to pharmacopoeial monograph
Impact on Method Validation
Supports accurate system suitability and specificity
May compromise resolution and quantitation accuracy

Montelukast Bis-sulfide Comparative Analysis


Regulatory Impurity Thresholds

Montelukast Bis-sulfide (EP Impurity E) is a specified impurity with a defined acceptance criterion in pharmacopoeial monographs. In contrast, unspecified impurities in Montelukast sodium are subject to a general identification threshold of ≤0.10% and a qualification threshold of ≤0.15% as per ICH Q3A guidelines [1]. The specific control of Impurity E, often achieved through validated HPLC methods, ensures that its level in the API does not exceed these safety-based limits, differentiating it from non-specified impurities that may not be individually monitored [2].

Regulatory Threshold
Class-level inference
Specified impurity (EP Impurity E) vs unspec. ≤0.10%/0.15% limits
Regulatory identity mandates individual control
Per ICH Q3A and EP/USP monographs
Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Reference Standard Purity Comparison

Commercial reference standards for Montelukast Bis-sulfide (EP Impurity E) are typically supplied with a purity of ≥95%, as verified by HPLC analysis . This purity level is comparable to other specified impurities such as Montelukast EP Impurity F (Sulfoxide) which is often supplied at >98% purity . The high purity of the bis-sulfide standard ensures accurate quantification in analytical methods, but its distinct stereochemical identity (as a mixture of diastereomers) and regulatory designation (EP Impurity E, USP Related Compound D) are the primary differentiators for method validation and quality control applications [1].

Purity
Cross-study comparable
≥95% (HPLC)
Comparable purity to sulfoxide impurity standard
~3% lower than Montelukast Sulfoxide (>98%)
Reference Standard Analytical Method Validation Quality Control

Genotoxicity and Safety Assessment

A comprehensive study assessing the genotoxic potential of Montelukast impurities found that while the sulfoxide impurity was non-mutagenic in the Ames test, it exhibited dose-dependent cytotoxicity in human peripheral lymphocytes [1]. The same study quantified several impurities, including Michael adducts (which encompass Montelukast Bis-sulfide), in commercial drug products. Although the bis-sulfide was not individually assessed for genotoxicity, its presence as a specified impurity necessitates control to levels below ICH qualification thresholds, aligning with the safety profile expected for ordinary impurities [2].

Safety Profile
Class-level inference
No individual genotoxicity data; controlled per ICH limits
Specified impurity control supports safety assessment
Sulfoxide impurity showed non-mutagenic, cytotoxic profile
Genotoxicity Safety Assessment Regulatory Toxicology

Applications of Montelukast Bis-sulfide


Method Development and Validation

Montelukast Bis-sulfide is essential for developing and validating robust HPLC or UPLC methods for the impurity profiling of Montelukast sodium. Its use as a reference standard enables the accurate determination of system suitability parameters, such as resolution and relative retention time, ensuring the method can specifically separate and quantify this critical impurity from the API and other related substances [1].

Quality Control Release Testing

In QC laboratories, Montelukast Bis-sulfide serves as a comparator standard to verify that the level of EP Impurity E / USP Related Compound D in finished drug products complies with the acceptance criteria defined in pharmacopoeial monographs. This ensures batch-to-batch consistency and regulatory compliance before product release .

Forced Degradation and Stability Studies

This compound is used to identify and quantify the formation of the bis-sulfide impurity under stress conditions (e.g., oxidative, thermal, or photolytic stress). Its presence in forced degradation samples helps establish the degradation pathways of Montelukast and validates the stability-indicating nature of the analytical method [2].

ANDA Filing Support

For generic pharmaceutical manufacturers, a well-characterized Montelukast Bis-sulfide reference standard is critical for demonstrating pharmaceutical equivalence to the reference listed drug (RLD). Its use in comparative impurity profiling studies is a key component of the chemistry, manufacturing, and controls (CMC) section of an ANDA submission [3].

Application
Selection Property
Validation Focus
Method Development & Validation
Specific impurity resolution marker
System suitability verification
QC Release Testing
Identity-confirmed Impurity E standard
Pharmacopoeial limit compliance
Forced Degradation Studies
Degradation pathway marker
Stability-indicating method validation
ANDA Filing Support
Impurity profiling comparator
Pharmaceutical equivalence demonstration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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